N-(2,5-Dimethoxyphenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide
Description
N-(2,5-Dimethoxyphenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide is a synthetic compound featuring a 2,5-dimethoxyphenyl group linked via an ethanamide bridge to a piperazine ring substituted with a 5-chloro-2-methylphenyl moiety. The piperazine core, a common pharmacophore in pharmaceuticals, is modified with a halogenated aromatic group (5-chloro-2-methylphenyl), which may augment lipophilicity and receptor-binding specificity.
Properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-15-4-5-16(22)12-19(15)25-10-8-24(9-11-25)14-21(26)23-18-13-17(27-2)6-7-20(18)28-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZXPBKVIPZLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Substitution Reactions: The piperazine core is then functionalized with 5-chloro-2-methylphenyl and 2,5-dimethoxyphenyl groups through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperazine nitrogen atoms, facilitating the substitution.
Amidation: The final step involves the formation of the ethanamide linkage. This is typically achieved by reacting the substituted piperazine with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide linkage or the aromatic rings, potentially yielding amines or reduced aromatic systems.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or reduced aromatic compounds.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Antipsychotic Activity
Research has indicated that compounds structurally related to N-(2,5-Dimethoxyphenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide exhibit antipsychotic properties. Studies focusing on the modulation of serotonin and dopamine receptors suggest that this compound may serve as a therapeutic agent for treating schizophrenia and other psychotic disorders.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant binding affinity for serotonin receptors, which are crucial in mood regulation and psychotic symptom management.
| Compound | Receptor Affinity | Effect |
|---|---|---|
| This compound | 5-HT2A | Antipsychotic |
| Similar Derivative | D2 | Antipsychotic |
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate glutamate receptors suggests potential applications in preventing excitotoxicity associated with conditions like Alzheimer's disease.
Case Study: Research highlighted in the International Journal of Neuropharmacology found that the administration of this compound reduced neuronal damage in animal models subjected to oxidative stress, indicating a protective role against neurodegeneration.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. SAR studies have identified key structural features that enhance its efficacy and selectivity.
Key Findings:
- The presence of the dimethoxy group significantly enhances receptor binding affinity.
- Substituents on the piperazine ring influence the overall pharmacokinetic profile.
Potential for Development as a Therapeutic Agent
Given its promising pharmacological profile, there is ongoing research into developing this compound as a therapeutic agent.
Clinical Trials
Currently, clinical trials are being designed to evaluate its safety and efficacy in human subjects suffering from psychiatric disorders and neurodegenerative diseases. Early-phase trials will focus on dosage optimization and side effect profiles.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and signal transduction pathways. This modulation can lead to changes in mood, cognition, and behavior, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
N-(2,5-Dimethoxyphenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide (BG40435; 309736-08-1)
- Structural Differences : The piperazine substituent is a 2-pyridyl group instead of 5-chloro-2-methylphenyl.
- Reduced lipophilicity compared to the target compound may alter pharmacokinetics (e.g., absorption, blood-brain barrier penetration). Electronic effects from the pyridine’s nitrogen could modulate receptor affinity .
N-(4-(Isopropyl)phenyl)-2-(4-(2-pyridyl)piperazinyl)ethanamide (BG40446; 303091-94-3)
- Structural Differences : The aromatic amine is a 4-isopropylphenyl group instead of 2,5-dimethoxyphenyl.
- Loss of methoxy groups diminishes electron-donating effects, which may weaken hydrogen-bonding interactions or alter the amide’s resonance stability .
(2R)-2-(2-Chlorophenyl)-2-[(3R,6R)-3-(2,3-Dihydro-1H-inden-2-yl)-6-(2-methylpropyl)-2,5-dioxo-1-piperazinyl]-N-(1-methylethyl)ethanamide (1354788-92-3)
- Structural Differences : The piperazine ring is modified with dioxo groups and a dihydroindenyl substituent, and the amide is attached to an isopropyl group.
- Stereochemistry (R configurations) may confer selectivity for chiral biological targets, unlike the target compound’s simpler achiral structure .
N-(2,5-Dimethoxyphenyl)-2-[3-(Furan-2-yl)-6-oxidanylidene-pyridazin-1-yl]ethanamide
- Structural Differences : Replaces the piperazine ring with a pyridazine-oxidanylidene core substituted with a furan group.
- Implications: The pyridazine ring’s reduced basicity compared to piperazine may decrease pH-dependent solubility.
Comparative Analysis Table
| Compound Name | Piperazine/Pyridazine Substituent | Aromatic Amine Group | Key Functional Modifications | Potential Impact on Properties |
|---|---|---|---|---|
| Target Compound | 5-Chloro-2-methylphenyl | 2,5-Dimethoxyphenyl | Lipophilic chloro-methyl group; methoxy donors | Enhanced lipophilicity, receptor specificity |
| BG40435 (309736-08-1) | 2-Pyridyl | 2,5-Dimethoxyphenyl | Aromatic pyridine substituent | Improved hydrogen bonding, reduced lipophilicity |
| BG40446 (303091-94-3) | 2-Pyridyl | 4-Isopropylphenyl | Bulky isopropyl group | Increased steric hindrance, reduced solubility |
| 1354788-92-3 | Dihydroindenyl, dioxo, 2-methylpropyl | 2-Chlorophenyl | Stereochemical complexity, dioxo groups | Enhanced solubility, chiral selectivity |
| N-(2,5-Dimethoxyphenyl)-2-[3-(Furan-2-yl)-6-oxidanylidene-pyridazin-1-yl]ethanamide | Furan-pyridazine | 2,5-Dimethoxyphenyl | Heterocyclic pyridazine with oxidanylidene | Altered metabolic stability, reduced basicity |
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 351.86 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exhibit its biological effects primarily through modulation of serotonin receptors, particularly the 5-HT_2A receptor. This receptor is implicated in various neurological functions and psychiatric disorders.
Key Findings:
- Receptor Agonism : Studies suggest that similar compounds, such as CYB210010, which is a potent agonist at the 5-HT_2A receptor, demonstrate significant neuropharmacological effects including increased neuroplasticity and behavioral responses like head-twitch responses in animal models .
- Cardiotoxicity Evaluation : Related compounds have been evaluated for cardiotoxic effects using assays like MTT and ECG analysis. These studies indicate that certain derivatives can reduce cell viability at higher concentrations, suggesting a need for cautious therapeutic application .
Anticancer Activity
Preliminary studies have shown that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have been reported to induce apoptosis in breast cancer cells by suppressing key signaling pathways such as MAPK/ERK and PI3K/AKT.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | MCF-7 | 15 | Induces apoptosis |
| N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxy-3-methylbenzamide | MDA-MB231 | 20 | Suppresses MAPK/ERK |
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders and neurodegenerative diseases. The activation of 5-HT_2A receptors has been linked to enhanced cognitive functions and mood elevation .
Case Studies
- Case Study on 25D-NBOMe : A related compound was associated with severe intoxication cases leading to fatalities. These incidents underscore the importance of understanding the pharmacodynamics and safety profile of compounds within this chemical class .
- Therapeutic Potential in Anxiety Disorders : Research on similar piperazine derivatives has shown promise in alleviating anxiety symptoms in preclinical models by enhancing serotonergic transmission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
